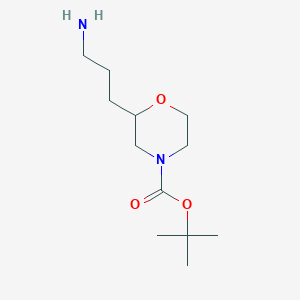
3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)-1H-pyrazole-4-carboxamide, also known as ET-1, is a synthetic compound that has been studied for its potential applications in scientific research. ET-1 belongs to the class of pyrazole carboxamide compounds, which have been shown to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Structural and Synthesis Studies
Recent studies have delved into the structural characteristics and synthesis of related pyrazole derivatives. For example, Köysal et al. (2005) discussed the geometric parameters and intramolecular interactions of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides, highlighting the envelope conformation of the pyrazoline ring and its coplanarity with the fluorophenyl ring. This work provides insights into the molecular architecture that could be relevant for similar compounds (Y. Köysal, Ş. Işık, G. Sahin, & E. Palaska, 2005).
Kumara et al. (2018) synthesized and characterized a novel pyrazole derivative, exploring its structural conformation through X-ray crystallography and investigating its non-linear optical properties. This study demonstrates the potential of pyrazole derivatives in materials science, especially in the context of developing new optical materials (K. Kumara, A. D. Kumar, K. Kumar, & N. K. Lokanath, 2018).
Biological and Pharmacological Applications
Another area of interest is the biological and pharmacological potentials of pyrazole derivatives. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and explored their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential of such compounds in cancer research (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Material Science and Corrosion Inhibition
Research by Saranya et al. (2020) on pyran derivatives for acid corrosion introduces the application of pyrazole derivatives in corrosion inhibition. This study not only synthesizes these derivatives but also explores their effectiveness in protecting metals against corrosion, offering a practical application in the field of material science (J. Saranya, F. Benhiba, N. Anusuya, R. Subbiah, A. Zarrouk, & S. Chitra, 2020).
Wirkmechanismus
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections . .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiophene derivatives, this compound could potentially have a wide range of effects, from modulating enzyme activity to altering cellular signaling pathways .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could be affected by the local pH in different parts of the body, or by interactions with other drugs or endogenous molecules .
Eigenschaften
IUPAC Name |
3-ethoxy-1-ethyl-N-(thiophen-2-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-16-9-11(13(15-16)18-4-2)12(17)14-8-10-6-5-7-19-10/h5-7,9H,3-4,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAUWNGWAABMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2823379.png)

![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)
![N-[2-(aminocarbonyl)phenyl]-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide](/img/structure/B2823383.png)

![2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid](/img/structure/B2823386.png)
![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)
![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)
![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)

![N-[[4-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2823393.png)


